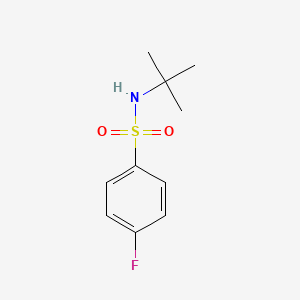

N-tert-butyl-4-fluorobenzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-tert-butyl-4-fluorobenzenesulfonamide and its derivatives often involves the use of N-fluorobenzenesulfonimide (NFSI) as a key reagent. For instance, the electrophilic fluorinating reagent N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of NFSI, has been disclosed for its improved enantioselectivity in product synthesis compared to NFSI (Yasui et al., 2011). Furthermore, direct fluorination techniques under mild conditions have also been utilized for synthesizing alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides, indicating the versatility of fluorinating reagents in modifying the fluorobenzenesulfonamide structure (Blackburn & Türkmen, 2005).

Molecular Structure Analysis

Crystallographic studies have been conducted to understand the molecular structure of N-tert-butyl-4-fluorobenzenesulfonamide derivatives. For example, the investigation of the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives has revealed insights into their packing patterns and intermolecular interactions, aiding in the understanding of their molecular architecture (Suchetan et al., 2015).

Chemical Reactions and Properties

N-tert-butyl-4-fluorobenzenesulfonamide participates in various chemical reactions, showcasing its versatility as a chemical reagent. For instance, N-tert-butylbenzenesulfenamide has been used in the catalyzed oxidation of alcohols to corresponding carbonyl compounds, demonstrating the compound's potential in oxidation reactions (Matsuo et al., 2003). Additionally, the copper-catalyzed functionalization of benzylic C-H bonds with NFSI illustrates the reactivity of such sulfonamides in forming new chemical bonds (Buss et al., 2020).

Physical Properties Analysis

The physical properties of N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in material science and synthesis. Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol provides insights into the solubility and thermal properties of these compounds, indicating their potential for creating materials with desirable physical characteristics (Hsiao et al., 2000).

Chemical Properties Analysis

The chemical properties of N-tert-butyl-4-fluorobenzenesulfonamide, such as reactivity, stability, and electrophilicity, are essential for its role in chemical syntheses. The use of N-fluorobenzenesulfonimide as a highly effective Ag(i)-catalyst attenuator for cycloisomerization processes illustrates the compound's chemical behavior and its influence on reaction outcomes (Pang et al., 2019).

Wissenschaftliche Forschungsanwendungen

Electrophilic Fluorination Reagents

- Enantioselective Fluorination : N-tert-butyl-4-fluorobenzenesulfonamide derivatives, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), have been utilized as electrophilic fluorinating reagents. They improve the enantioselectivity of products in chemical reactions, especially in cinchona alkaloid-catalyzed fluorination processes (Yasui et al., 2011).

Catalysis and Synthesis

- Oxidative Synthesis of Peresters and Amides : N-tert-butyl-4-fluorobenzenesulfonamide derivatives are used in catalysis for oxidative synthesis. An example is the N-heterocyclic carbene-catalyzed synthesis of tert-butyl peresters and amides, using N-fluorobenzenesulfonimide as an oxidant (Xie et al., 2016).

- Sulfonamide-substituted Iron Phthalocyanine : Derivatives of N-tert-butyl-4-fluorobenzenesulfonamide, such as 4-tert-butylbenzenesulfonamide, are used in the synthesis of iron phthalocyanines for potential applications as oxidation catalysts (Işci et al., 2014).

Quantum Chemical Calculations

- Theoretical Studies : Compounds like N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide have been subject to quantum-chemical calculations to define their optimized state, predict free energy, and identify molecular orbitals (Peiming et al., 2022).

Safety And Hazards

“N-tert-butyl-4-fluorobenzenesulfonamide” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, rinse cautiously with water for several minutes . If irritation persists, seek medical attention .

Eigenschaften

IUPAC Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINZDTQLMQWFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349942 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-4-fluorobenzenesulfonamide | |

CAS RN |

29083-05-4 | |

| Record name | N-tert-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

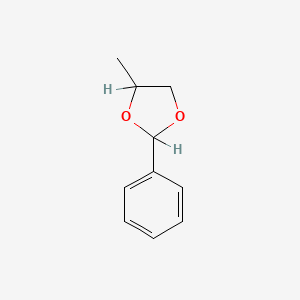

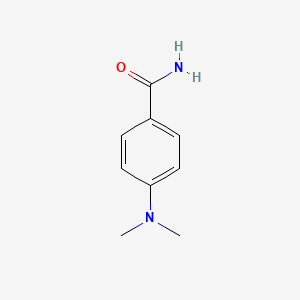

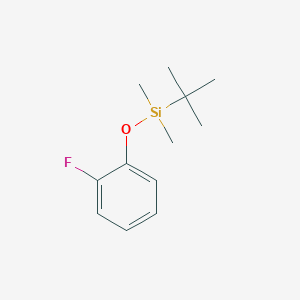

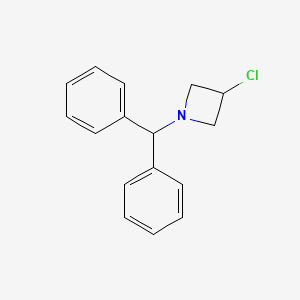

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

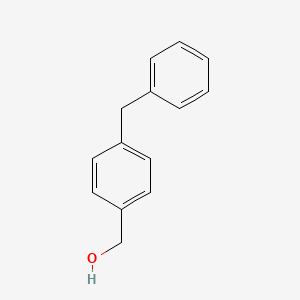

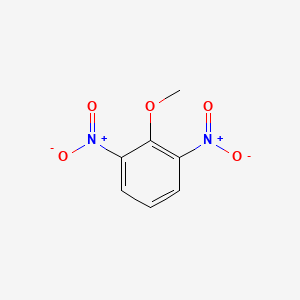

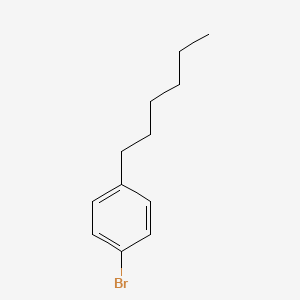

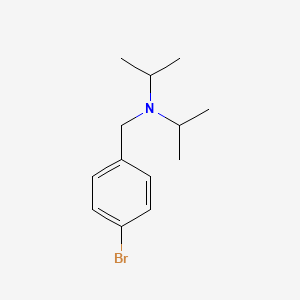

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.